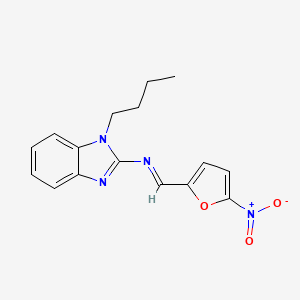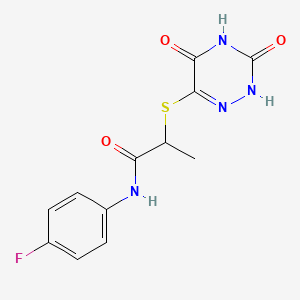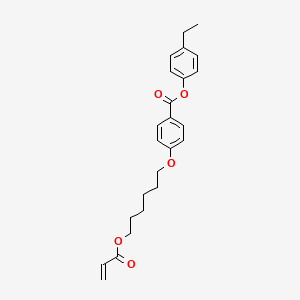
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound features a butyl group at the 1-position and a 5-nitro-2-furfurylidenamino group at the 2-position, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes. For the specific compound, the synthesis may involve the following steps:
Condensation Reaction: 1,2-phenylenediamine reacts with 5-nitro-2-furfuraldehyde under acidic conditions to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The furfurylidene moiety can be hydrogenated to yield the corresponding saturated compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Saturated furfurylidene derivatives.
Substitution: Various alkylated or acylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzimidazole derivatives are used as ligands in coordination chemistry and as building blocks in organic synthesis .
Biology: These compounds exhibit significant antimicrobial and antiviral activities. They are also studied for their potential as enzyme inhibitors .
Medicine: Benzimidazole derivatives are explored for their anticancer properties and as potential treatments for various diseases, including hypertension and diabetes .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors and in the synthesis of dyes and pigments .
Wirkmechanismus
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to enzyme active sites, inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but with an additional fused pyrimidine ring.
Imidazo[4,5-f]benzimidazoles: These derivatives have an imidazole ring fused to the benzimidazole core.
Uniqueness: Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is unique due to the presence of both a butyl group and a nitro-furfurylidene moiety, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C16H16N4O3 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
(E)-N-(1-butylbenzimidazol-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-10-19-14-7-5-4-6-13(14)18-16(19)17-11-12-8-9-15(23-12)20(21)22/h4-9,11H,2-3,10H2,1H3/b17-11+ |
InChI-Schlüssel |
ZTOJHAJAAPTGQP-GZTJUZNOSA-N |
Isomerische SMILES |
CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN1C2=CC=CC=C2N=C1N=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)





![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)

![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)

![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
